2',7'-Dichlorofluorescéine diacétate

Vue d'ensemble

Description

Diacetyldichlorofluorescein is a cell-permeable fluorogenic probe that is useful for the detection of reactive oxygen species (ROS) and nitric oxide (NO) and for the determination of the degree of overall oxidative stress .

Molecular Structure Analysis

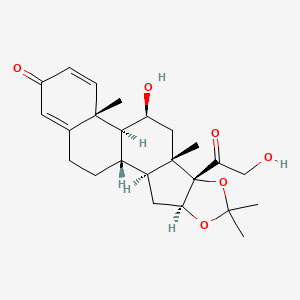

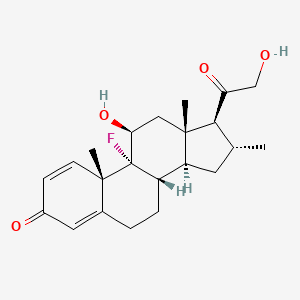

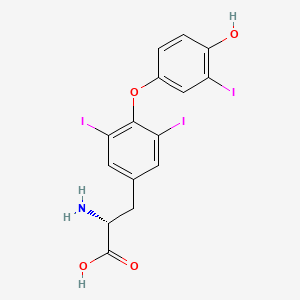

The empirical formula of Diacetyldichlorofluorescein is C24H14Cl2O7 and it has a molecular weight of 485.27 . The molecular structure analysis of such compounds is often done using techniques like X-ray crystallography .Physical And Chemical Properties Analysis

Diacetyldichlorofluorescein is soluble in DMSO and suitable for fluorescence. It has a melting point of 232-234 °C (lit.) and should be stored at a temperature of 2-8°C .Applications De Recherche Scientifique

Détection des Espèces Réactives de l'Oxygène (ROS)

DCFDA est largement utilisé comme sonde fluorogénique perméable aux cellules pour détecter les ROS dans les cellules. Lorsqu'il pénètre dans la cellule, DCFDA est désacétylé en un composé non fluorescent, qui produit ensuite de la fluorescence lorsqu'il est oxydé par les ROS . Cette méthode est cruciale pour étudier le stress oxydatif et son impact sur les fonctions cellulaires.

Détection de l'oxyde nitrique (NO)

En plus des ROS, DCFDA sert de sonde sensible pour détecter l'oxyde nitrique dans les systèmes biologiques. Cette application est importante dans les études immunologiques et la compréhension du rôle du NO dans divers processus physiologiques et pathologiques .

Mesure du stress oxydatif

Les chercheurs utilisent DCFDA pour déterminer le degré global de stress oxydatif dans les cellules. Cette application est particulièrement pertinente en toxicologie, où il est essentiel d'évaluer l'impact de diverses substances sur la santé cellulaire .

Toxicologie environnementale

DCFDA est utilisé en science environnementale pour évaluer la toxicité de divers contaminants environnementaux. En mesurant le stress oxydatif qu'ils induisent dans les organismes exposés, les chercheurs peuvent évaluer le danger potentiel de ces contaminants .

Méthodes de chimie analytique

En chimie analytique, DCFDA est utilisé pour la quantification sensible et rapide des espèces réactives à l'oxygène. Cela comprend des applications dans les tests en microplaques pour détecter les produits oxydatifs et dans les tests de différenciation myéloïde .

Recherche en biologie cellulaire

Le rôle de DCFDA en biologie cellulaire est essentiel pour étudier les voies de signalisation cellulaire impliquant les ROS et le NO. Il aide à comprendre comment les cellules réagissent au stress oxydatif et aux effets biologiques qui en résultent .

Études pharmacologiques

En pharmacologie, DCFDA est utilisé pour étudier les effets des médicaments sur les marqueurs du stress oxydatif. Il aide au développement de nouvelles stratégies thérapeutiques ciblant les maladies liées au stress oxydatif .

Recherche médicale

Les chercheurs médicaux utilisent DCFDA pour explorer les mécanismes des maladies où le stress oxydatif joue un rôle, telles que les maladies neurodégénératives, le cancer et les troubles cardiovasculaires. Il aide à identifier les biomarqueurs potentiels et les cibles thérapeutiques .

Mécanisme D'action

Target of Action

The primary target of 2’,7’-Dichlorofluorescein diacetate is reactive oxygen species (ROS) and nitric oxide (•NO) within cells . These are chemically reactive molecules containing oxygen, which play important roles in cell signaling and homeostasis .

Mode of Action

2’,7’-Dichlorofluorescein diacetate is a non-fluorescent probe that can permeate cell membranes . Once inside the cell, it is de-esterified by intracellular esterases and subsequently oxidized by reactive species, turning into highly fluorescent 2’,7’-dichlorofluorescein .

Biochemical Pathways

The biochemical pathway affected by 2’,7’-Dichlorofluorescein diacetate involves the detection of reactive oxygen species and nitric oxide . Upon enzyme activity, the highly fluorescent dye 2’,7’-dichlorofluorescein is produced . This allows for the sensitive and rapid quantitation of oxygen-reactive species in response to oxidative metabolism .

Pharmacokinetics

The pharmacokinetics of 2’,7’-Dichlorofluorescein diacetate involve its absorption, distribution, metabolism, and excretion (ADME). It is absorbed into cells passively due to its cell-permeable nature . Once inside the cell, it is metabolized by esterases and reactive species

Result of Action

The result of the action of 2’,7’-Dichlorofluorescein diacetate is the production of the highly fluorescent 2’,7’-dichlorofluorescein . This fluorescence allows for the detection and quantification of reactive oxygen species and nitric oxide within cells .

Action Environment

The action of 2’,7’-Dichlorofluorescein diacetate is influenced by the intracellular environment. The presence of esterases and reactive species within the cell are necessary for its action . Additionally, the probe is sensitive to light and should be stored under dry argon or nitrogen .

Safety and Hazards

Propriétés

IUPAC Name |

(6'-acetyloxy-2',7'-dichloro-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H14Cl2O7/c1-11(27)30-21-9-19-15(7-17(21)25)24(14-6-4-3-5-13(14)23(29)33-24)16-8-18(26)22(31-12(2)28)10-20(16)32-19/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQVUBYASAICPFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C=C2C(=C1)OC3=CC(=C(C=C3C24C5=CC=CC=C5C(=O)O4)Cl)OC(=O)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H14Cl2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30174389 | |

| Record name | Diacetyldichlorofluorescein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30174389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

485.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2044-85-1 | |

| Record name | Diacetyldichlorofluorescein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002044851 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diacetyldichlorofluorescein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30174389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2',7'-Dichlorofluorescein 3',6'-diacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 2',7'-Dichlorofluorescein diacetate (DCFDA) detect ROS?

A: 2',7'-Dichlorofluorescein diacetate (DCFDA) itself is non-fluorescent. It readily diffuses into cells where it is deacetylated by endogenous esterases to 2',7'-dichlorofluorescein (DCFH). DCFH reacts with a variety of ROS, leading to the formation of the highly fluorescent compound 2',7'-dichlorofluorescein (DCF). This fluorescence can be measured using techniques like flow cytometry or fluorescence microscopy. []

Q2: Can the DCFDA assay be affected by experimental conditions?

A: Yes, factors like cell lysis can significantly influence the results of the DCFDA assay. For example, lysing worms through sonication before the assay was found to overestimate ROS production compared to using whole worms. This is likely due to the release of transition metal ions, like iron, during lysis, which can participate in redox cycling and artificially increase ROS levels. [] Therefore, using whole organisms or cells is recommended for more accurate ROS measurements. []

Q3: What is the molecular formula and weight of 2',7'-Dichlorofluorescein diacetate (DCFDA)?

A: The molecular formula of 2',7'-Dichlorofluorescein diacetate (DCFDA) is C25H14Cl2O9, and its molecular weight is 529.3 g/mol. []

Q4: What are the key spectroscopic properties of DCFDA and DCF?

A4: DCFDA itself is non-fluorescent. Upon reaction with ROS, it forms DCF, which exhibits a strong absorption band around 500 nm and emits green fluorescence with a peak around 525 nm. These spectral properties make DCF readily detectable by various fluorescence-based techniques.

Q5: Is 2',7'-Dichlorofluorescein diacetate (DCFDA) compatible with live-cell imaging?

A: Yes, 2',7'-Dichlorofluorescein diacetate (DCFDA)'s cell permeability allows its use in live-cell imaging to monitor real-time ROS changes within cells. Confocal laser microscopy has been successfully employed to visualize DCF fluorescence in various cell types, including onion epidermal cells and Arabidopsis protoplasts. []

Q6: What factors can impact the stability of 2',7'-Dichlorofluorescein diacetate (DCFDA)?

A6: 2',7'-Dichlorofluorescein diacetate (DCFDA) can be sensitive to light and temperature. Storage in the dark at low temperatures (-20°C) is recommended to maintain its stability. Additionally, exposure to certain solvents or oxidizing agents can lead to DCFDA degradation.

Q7: What are the main applications of 2',7'-Dichlorofluorescein diacetate (DCFDA) in biological research?

A7: 2',7'-Dichlorofluorescein diacetate (DCFDA) is widely used for:

- Measuring oxidative stress: It helps assess overall ROS levels in cells and tissues exposed to various stressors, such as UV radiation, toxins, or disease conditions. [, , ]

- Screening for antioxidants: By monitoring DCF fluorescence, researchers can evaluate the efficacy of potential antioxidants in mitigating ROS production induced by different stimuli. [, ]

- Investigating signaling pathways: DCFDA aids in elucidating the role of ROS in cell signaling pathways associated with various cellular processes, including apoptosis, proliferation, and inflammation. [, ]

- Monitoring drug toxicity: It helps determine the potential of drugs or other compounds to induce oxidative stress in cells and tissues. [, ]

Q8: What cell-based assays utilize DCFDA for ROS detection?

A8: Numerous cell-based assays employ DCFDA for ROS detection, including:

- Flow cytometry: Measures DCF fluorescence at the single-cell level, providing information on ROS levels within a cell population. [, ]

- Fluorescence microscopy: Allows for visualizing the spatial distribution of ROS within cells and tissues. [, ]

Q9: Are there any examples of DCFDA use in animal models?

A: Yes, DCFDA has been used in animal models to study oxidative stress in various diseases. For instance, in a mouse model of experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, DCFDA helped visualize and quantify H2O2 in the optic nerve, revealing the antioxidant effects of spermidine treatment. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.